Regioisomeric Purity and Structural Uniqueness of Ortho-Sulfamoyl Substitution
N-(2-Sulfamoylphenyl)cyclopropanecarboxamide features an ortho-sulfamoyl substitution pattern that provides a distinct hydrogen-bond donor/acceptor geometry relative to the para-analog N-(4-sulfamoylphenyl)cyclopropanecarboxamide . While no direct comparative biological data is available for this exact compound, the positional isomerism is a well-established driver of differential activity in sulfonamide-based kinase inhibitors [1].
| Evidence Dimension | Regioisomeric substitution pattern and molecular recognition |
|---|---|
| Target Compound Data | Ortho-sulfamoyl substitution (CAS 1247243-57-7, C10H12N2O3S, MW 240.28) |
| Comparator Or Baseline | Para-sulfamoyl analog: N-(4-sulfamoylphenyl)cyclopropanecarboxamide (MW 240.28, same formula) |
| Quantified Difference | No quantitative data; differentiation is structural and inferred from established SAR principles for sulfonamide kinase inhibitors [1] |
| Conditions | Molecular structure analysis; vendor specification of ≥95% purity |
Why This Matters
Procurement of the ortho-isomer ensures the correct hydrogen-bond geometry for structure-activity relationship studies and downstream coupling reactions, avoiding the confounding effects of regioisomeric impurities.
- [1] Liu, Y., et al. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters, 2014, 24(17), 4158-4163. PMID: 25127104. View Source
